molecular formula C23H18BrClN2O3S B2406063 N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 686749-03-1

N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No. B2406063
M. Wt: 517.82
InChI Key: NAXSKDIXOAQVDF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide” is C23H18BrClN2O3S . It has an average mass of 517.823 Da and a mono-isotopic mass of 515.990967 Da .


Physical And Chemical Properties Analysis

The molecular weight of “N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide” is 214.059 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Halogenation Reactions : Similar compounds to N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide have been studied for their reactions with various halogens. For instance, N-(2-Acetylbenzofuran-3-yl)acetamide reacts with sulphuryl chloride or chlorine to produce halogenated derivatives, suggesting potential reactivity of related compounds with halogens (Jordan & Markwell, 1978).

Biological Activities

  • Enzyme Inhibitory Potential : Compounds with a similar structural framework have been synthesized to investigate their enzyme inhibitory activities. For example, a study on sulfonamides with benzodioxane and acetamide moieties revealed substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).
  • Antibacterial Properties : Acetamide derivatives with different heterocyclic cores, including compounds structurally similar to the target compound, have shown potential as antibacterial agents. For example, certain N-substituted acetamide derivatives displayed moderate inhibitory effects against various bacterial strains (Iqbal et al., 2017).

Pharmacological Evaluation

  • Anticancer Activity : Some 4-arylsulfonyl-1,3-oxazoles, structurally related to the compound , have demonstrated significant anticancer activity against various cancer cell lines, indicating the potential of related compounds in oncological research (Zyabrev et al., 2022).

Theoretical Studies and Modeling

  • Molecular Docking Analysis : Indole acetamide derivatives have been synthesized and analyzed using molecular docking, providing insights into their potential biological activities. Such studies could be relevant for similar compounds, including N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide, in understanding their interaction with biological targets (Al-Ostoot et al., 2020).

properties

IUPAC Name

N-(4-bromophenyl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrClN2O3S/c24-17-9-11-18(12-10-17)26-23(28)15-31(29,30)22-14-27(21-8-4-2-6-19(21)22)13-16-5-1-3-7-20(16)25/h1-12,14H,13,15H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXSKDIXOAQVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide

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